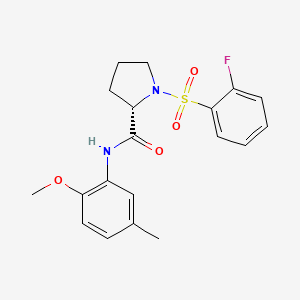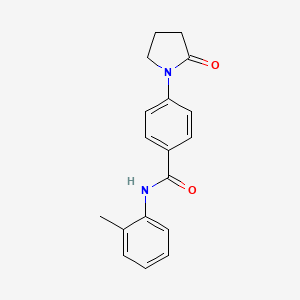![molecular formula C14H20N2O2 B7645370 (2R)-N-[(2-methoxyphenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7645370.png)
(2R)-N-[(2-methoxyphenyl)methyl]-N-methylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-N-[(2-methoxyphenyl)methyl]-N-methylpyrrolidine-2-carboxamide, commonly known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMP belongs to the class of pyrrolidine carboxamides and has been found to possess various biological activities.
Mechanism of Action
The exact mechanism of action of MPMP is not fully understood. However, it has been proposed that MPMP exerts its biological effects by modulating various signaling pathways in the body. MPMP has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. MPMP has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
MPMP has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). MPMP has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, MPMP has been shown to protect against oxidative stress-induced cell death and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
MPMP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. MPMP is also relatively non-toxic and has been found to have a low risk of side effects. However, one limitation of MPMP is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on MPMP. One area of research is to further elucidate the mechanism of action of MPMP. This could involve studying the effects of MPMP on specific signaling pathways and identifying its molecular targets. Another area of research is to investigate the potential therapeutic applications of MPMP in various disease models. This could involve studying the effects of MPMP on inflammation, oxidative stress, and neurodegeneration. Finally, future research could focus on the development of analogs of MPMP with improved pharmacological properties.
Synthesis Methods
The synthesis of MPMP is a multistep process that involves several chemical reactions. The first step involves the reaction of 2-methoxybenzylamine with acetic anhydride, which results in the formation of 2-acetyloxy-1-(2-methoxyphenyl)ethan-1-one. The second step involves the reaction of this intermediate with N-methylpyrrolidine-2-carboxylic acid, which results in the formation of MPMP. The overall yield of the synthesis process is approximately 50%.
Scientific Research Applications
MPMP has been extensively studied for its potential therapeutic applications. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. MPMP has also been found to exhibit antitumor activity and has been studied as a potential anticancer agent.
properties
IUPAC Name |
(2R)-N-[(2-methoxyphenyl)methyl]-N-methylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-16(14(17)12-7-5-9-15-12)10-11-6-3-4-8-13(11)18-2/h3-4,6,8,12,15H,5,7,9-10H2,1-2H3/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJNSYKPRCFGOR-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1OC)C(=O)C2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1OC)C(=O)[C@H]2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1S,2S)-2-methoxycyclohexyl]-4-methylsulfonylaniline](/img/structure/B7645294.png)

![N-[(4-chlorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B7645303.png)

![N-[3-(hydroxymethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B7645313.png)

![2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]-N-propan-2-ylacetamide](/img/structure/B7645326.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-naphthalen-1-ylacetamide](/img/structure/B7645338.png)
![cyclobutyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7645339.png)
![2-[cyclopentyl-[(2S)-oxolane-2-carbonyl]amino]acetic acid](/img/structure/B7645350.png)
![(E)-2-cyano-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]prop-2-enoic acid](/img/structure/B7645364.png)

![N-[(1S)-1-(4-ethylphenyl)ethyl]-7H-purin-6-amine](/img/structure/B7645383.png)
![6-[2-(ethylamino)-1,3-thiazol-4-yl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7645389.png)